molecular formula C6H10O3<br>C2H3OCH2OCH2C2H3O<br>C6H10O3 B154856 Diglycidyl ether CAS No. 2238-07-5

Diglycidyl ether

Cat. No. B154856
Key on ui cas rn: 2238-07-5
M. Wt: 130.14 g/mol
InChI Key: GYZLOYUZLJXAJU-UHFFFAOYSA-N
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Patent
US03945972

Procedure details

A reaction vessel was charged with 94.1 g (1 mol) of phenol, 1.5 g of boron trifluoride-etherate and 100 ml. of toluene, and with good stirring, the temperature was maintainined at 55° to 65°C., and 277.5 g (3 mols) of epichlorohydrin was added dropwise over the course of 3 hours and 20 minutes. The mixture was further stirred for 1 hour at this temperature to complete an addition polymerization reaction of these monomers. At this point, a part of the addition polymer was withdrawn, and analysis of it showed no presence of epichlorohydrin. 400 ml. of toluene was added to the reaction mixture, and the mixture stirred thoroughly. While maintaining the inside temperature of the reactor at 40° to 45°C., 67.3 g (1.2 mols) of solid sodium hydroxide was added over the course of 1 hour. The mixture was further stirred at this temperature for 1 hour, and then cooled to about 30°C. 440 ml. of water was added to remove the resulting potassium chloride. The organic layer was further washed with 150 ml. of water, and the toluene was evaporated off at reduced pressure. The residue was filtered to afford phenylpolyepichlorohydrin monoglycidyl ether as a transparent light yellow liquid.
Quantity
94.1 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
277.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
67.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5]C=CC=1.B(F)(F)F.C[CH2:13][O:14][CH2:15][CH3:16].C(C1[O:21]C1)Cl.[OH-].[Na+]>O.C1(C)C=CC=CC=1>[CH2:16]([O:7][CH2:1][CH:6]1[O:21][CH2:5]1)[CH:15]1[O:14][CH2:13]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
94.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
1.5 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Two
Name
Quantity
277.5 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
solid
Quantity
67.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was further stirred for 1 hour at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was maintainined at 55° to 65°C.
ADDITION
Type
ADDITION
Details
an addition polymerization reaction of these monomers
CUSTOM
Type
CUSTOM
Details
At this point, a part of the addition polymer was withdrawn
ADDITION
Type
ADDITION
Details
of toluene was added to the reaction mixture
STIRRING
Type
STIRRING
Details
the mixture stirred thoroughly
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the inside temperature of the reactor at 40° to 45°C.
STIRRING
Type
STIRRING
Details
The mixture was further stirred at this temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to remove the resulting potassium chloride
WASH
Type
WASH
Details
The organic layer was further washed with 150 ml
CUSTOM
Type
CUSTOM
Details
of water, and the toluene was evaporated off at reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1CO1)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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